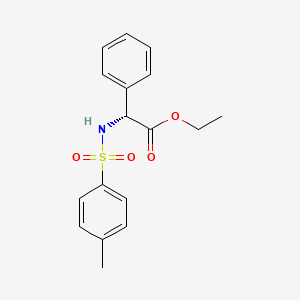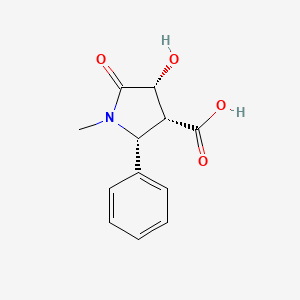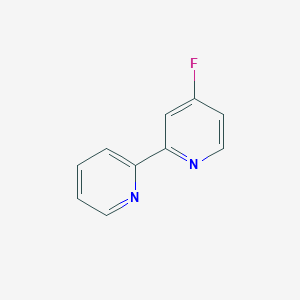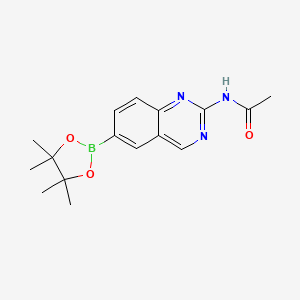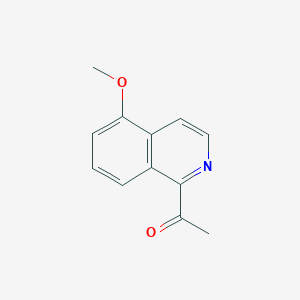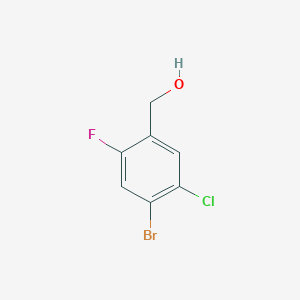
(4-Bromo-5-chloro-2-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-5-chloro-2-fluorophenyl)methanol is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Halogenation and Hydroxylation: : The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanol typically begins with the halogenation of a phenyl ring. This involves the introduction of bromine, chlorine, and fluorine atoms onto the aromatic ring. The hydroxylation step introduces the methanol group. Common reagents for these steps include bromine, chlorine gas, and fluorine sources such as N-fluorobenzenesulfonimide (NFSI).
-
Grignard Reaction: : Another method involves the Grignard reaction, where a phenylmagnesium bromide reacts with formaldehyde, followed by halogenation to introduce the chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and hydroxylation processes. These methods are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (4-Bromo-5-chloro-2-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can lead to the formation of the corresponding phenylmethane derivatives. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of (4-Bromo-5-chloro-2-fluorophenyl)formaldehyde or (4-Bromo-5-chloro-2-fluorophenyl)carboxylic acid.
Reduction: Formation of (4-Bromo-5-chloro-2-fluorophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4-Bromo-5-chloro-2-fluorophenyl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its unique halogenation pattern allows for selective reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound in the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the materials science industry, this compound is used in the development of new polymers and advanced materials. Its unique chemical structure contributes to the properties of these materials, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (4-Bromo-5-chloro-2-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, increasing its binding affinity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Bromo-2-chloro-5-fluorophenyl)methanol
- (5-Bromo-4-chloro-2-fluorophenyl)methanol
- (4-Bromo-5-chloro-3-fluorophenyl)methanol
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)methanol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H5BrClFO |
|---|---|
Peso molecular |
239.47 g/mol |
Nombre IUPAC |
(4-bromo-5-chloro-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2,11H,3H2 |
Clave InChI |
JHWWXJQJRGMILS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Br)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


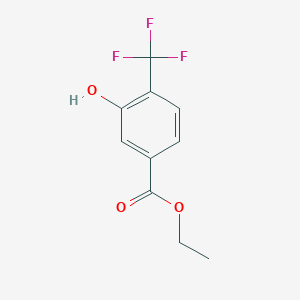


![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)

